molecular formula C16H24N4O4 B11077360 2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B11077360
M. Wt: 336.39 g/mol
InChI Key: CUILPTBDZLFFHZ-UHFFFAOYSA-N
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Description

2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE is a complex organic compound that features a nitro group, a pyridinyl ring, and a piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridinyl Ring: Starting with a suitable pyridine precursor, nitration can be performed using nitric acid and sulfuric acid to introduce the nitro group.

    Introduction of the Piperidinyl Group: The piperidinyl moiety can be introduced through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, possibly through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different functional groups.

    Substitution: The pyridinyl and piperidinyl rings can undergo various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups onto the pyridinyl or piperidinyl rings.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with nitro and pyridinyl groups are often studied for their catalytic properties.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigation of potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Biochemistry: Study of interactions with biological molecules and pathways.

Industry

    Chemical Industry: Use as intermediates in the synthesis of other complex organic compounds.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE: shares structural similarities with other nitro-pyridinyl and piperidinyl compounds.

    N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE: A simpler analog without the nitro-pyridinyl group.

    3-NITRO-2-OXO-1(2H)-PYRIDINYL derivatives: Compounds with variations in the piperidinyl moiety.

Uniqueness

The unique combination of the nitro-pyridinyl and piperidinyl groups in 2-(3-NITRO-2-OXO-1(2H)-PYRIDINYL)-N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

2-(3-nitro-2-oxopyridin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C16H24N4O4/c1-15(2)8-11(9-16(3,4)18-15)17-13(21)10-19-7-5-6-12(14(19)22)20(23)24/h5-7,11,18H,8-10H2,1-4H3,(H,17,21)

InChI Key

CUILPTBDZLFFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CN2C=CC=C(C2=O)[N+](=O)[O-])C

Origin of Product

United States

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